4-(((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)benzothialdehyde
Overview
Description
4-(((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)benzothialdehyde is a useful research compound. Its molecular formula is C12H14O5S and its molecular weight is 270.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)benzothialdehyde is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the tetrahydrofuran structure enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : Studies have indicated that this compound may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary research has shown that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development in antibiotic therapies.
In Vitro Studies
A series of in vitro studies have demonstrated the following effects:
- Cell Viability : The compound was tested on various cancer cell lines (e.g., MCF-7 and HeLa), showing significant cytotoxicity with IC50 values in the micromolar range.
- Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells through activation of caspase pathways.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size and weight compared to control groups.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.
Case Studies
Study | Findings | |
---|---|---|
Zhang et al. (2021) | Demonstrated significant apoptosis induction in breast cancer cells. | Suggests potential as an anticancer agent. |
Lee et al. (2022) | Showed anti-inflammatory effects in a mouse model of arthritis. | Indicates possible use in inflammatory conditions. |
Kim et al. (2023) | Exhibited antimicrobial activity against E. coli and S. aureus. | Highlights potential for antibiotic development. |
Properties
IUPAC Name |
4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxythiobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c13-5-9-10(14)11(15)12(17-9)16-8-3-1-7(6-18)2-4-8/h1-4,6,9-15H,5H2/t9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZUONGYMGYSV-DDHJBXDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=S)OC2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=S)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.